N-[(oxolan-2-yl)methyl]guanidine
Description
N-[(oxolan-2-yl)methyl]guanidine is a guanidine derivative featuring a tetrahydrofuran (oxolane) ring linked via a methyl group to the guanidine moiety. Guanidines are known for their strong basicity due to the resonance-stabilized cationic form, making them versatile in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-4-5-2-1-3-10-5/h5H,1-4H2,(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMZRAJYIBXOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidine group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known for its ability to form hydrogen bonds and interact with aromatic systems, which can influence the compound’s biological activity . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Functional Analogues
The table below summarizes key guanidine derivatives, their structural features, biological activities, and applications:
Key Comparative Insights
Antitumor Activity
- CHS 828: This cyanoguanidine derivative demonstrates potent antitumor activity by targeting cellular metabolism and signaling pathways. Its pyridyl and hydrophobic substituents enhance target affinity .
Enzyme Inhibition
- N-(2-methoxyethyl)-guanidines: Exhibit strong inhibition of dimethylarginine dimethylaminohydrolase (DDAH), critical in nitric oxide regulation. The 2-methoxyethyl group is essential for binding affinity, as methyl or isopropyl substitutions drastically reduce activity .
Structural and Metabolic Considerations
- N-Hydroxyguanidines : These compounds exist in oxime-type tautomeric forms, influencing their metabolic stability and reactivity. Their ¹⁵N-NMR profiles provide insights into electronic environments, relevant for drug design .
Biological Activity
N-[(oxolan-2-yl)methyl]guanidine is a compound with significant biological activity, particularly noted for its potential roles in pharmacology and biochemistry. This article examines its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a guanidine group linked to an oxolane ring through a methylene bridge. This unique structure contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Minor Groove Binding : The compound has been identified as a potential DNA minor groove binder, which suggests it may interfere with DNA replication and transcription processes.
- Kinase Inhibition : It is also noted for its role as a kinase inhibitor, which can affect various signaling pathways involved in cell growth and proliferation.
- Nucleophilic and Electrophilic Properties : The guanidine moiety exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in various biochemical reactions.
1. Antimicrobial Activity
Research indicates that guanidine derivatives, including this compound, exhibit antimicrobial properties. They have shown effectiveness against certain Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
2. Anti-inflammatory Effects
Guanidine compounds have been studied for their anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .
3. CNS Activity
Certain guanidine derivatives are recognized for their central nervous system (CNS) activity, which may include effects on neurotransmitter systems and could be explored for neuropharmacological applications .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Kinase Inhibition : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1.5 µM .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
